![molecular formula C11H19N3O2 B2423883 (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide CAS No. 2411330-24-8](/img/structure/B2423883.png)
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was initially identified as a lead compound in a screen for agents that could induce tumor necrosis factor-alpha (TNF-α) production in macrophages. DMXAA has been shown to have significant anti-tumor activity in preclinical models and has undergone phase I and II clinical trials in humans.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide’s mechanism of action is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway in immune cells. This leads to the production of cytokines, including TNF-α, which can induce tumor necrosis and enhance the immune response to tumors.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has been shown to have several biochemical and physiological effects in preclinical models. It can induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor necrosis and enhance the immune response to tumors. However, (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide research. One direction is to explore the potential use of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in combination therapy with other anti-cancer agents. Another direction is to investigate the role of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in the immune response to tumors and its potential use in immunotherapy. Additionally, there is a need for further studies to understand the mechanism of action of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide and its potential toxicity in humans.
Conclusion
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide is a synthetic compound with potential anti-cancer properties. It has been extensively studied in preclinical models and has undergone phase I and II clinical trials in humans. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide’s mechanism of action is believed to involve the activation of the STING pathway in immune cells. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor necrosis and enhance the immune response to tumors. However, (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has limitations, including its poor solubility in water and potential toxicity at high doses. Further research is needed to explore the potential use of (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide in combination therapy and immunotherapy, as well as its mechanism of action and potential toxicity in humans.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetic acid with methylamine, followed by cyclization with phosgene and reaction with 3-piperidone. The resulting intermediate is then reacted with 2-butenoyl chloride to produce (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has been extensively studied in preclinical models for its anti-tumor activity. It has been shown to induce tumor necrosis, inhibit tumor angiogenesis, and enhance the immune response to tumors. (E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide has also been studied for its potential use in combination therapy with other anti-cancer agents.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-14(2)7-3-4-11(16)13-9-5-6-10(15)12-8-9/h3-4,9H,5-8H2,1-2H3,(H,12,15)(H,13,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOMGGOUTZIGA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(6-oxopiperidin-3-yl)but-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.